L-Menthyl acetate
Description
Structure
2D Structure
Properties
IUPAC Name |
[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-8(2)11-6-5-9(3)7-12(11)14-10(4)13/h8-9,11-12H,5-7H2,1-4H3/t9-,11+,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHXUANMFYXWVNG-ADEWGFFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9041817, DTXSID7051472 | |
| Record name | dl-Menthyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9041817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Menthyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7051472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)-, 1-acetate, (1R,2S,5R)-rel- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
2623-23-6, 89-48-5 | |
| Record name | (-)-Menthyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2623-23-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (±)-Menthyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89-48-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Menthyl acetate | |
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| Record name | l-Menthyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002623236 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Menthyl acetate | |
| Source | DTP/NCI | |
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| Record name | Menthyl acetate | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3722 | |
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| Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)-, 1-acetate, (1R,2S,5R)-rel- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)-, 1-acetate, (1R,2S,5R)- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | dl-Menthyl acetate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Menthyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7051472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Menthyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.738 | |
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| Record name | L-menthyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.252 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MENTHYL ACETATE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W8C5F4H1OA | |
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| Record name | MENTHYL ACETATE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LF3LEI45OH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Enantioselective Synthesis
The production of menthyl acetate (B1210297) can be approached through various synthetic routes. The focus here is on specific industrial and laboratory methods, including carbonylation and techniques designed to achieve high enantiomeric purity.
A review of the scientific literature indicates that the carbonylation of dimethyl ether is a well-established industrial process for the synthesis of methyl acetate . researchgate.netrsc.orgaip.orgnih.govgoogle.com In this process, dimethyl ether reacts with carbon monoxide over a zeolite catalyst, such as mordenite (B1173385) (MOR) or ferrierite (FER), often modified with a metal like copper. researchgate.netaip.orgnih.gov The reaction typically proceeds at elevated temperatures and pressures, with catalysts chosen for their specific acidic properties and channel structures that facilitate the insertion of CO. rsc.orgnih.gov
However, this specific synthetic pathway—the carbonylation of dimethyl ether to form menthyl acetate —is not documented in the reviewed scientific and patent literature. The complexity and steric hindrance of the menthyl group compared to the methyl group make this route chemically unfeasible under the conditions reported for methyl acetate synthesis. Therefore, this method is relevant for simple alkyl acetates but not for the production of menthyl acetate.
Achieving high enantiomeric purity is critical for the application of menthyl acetate, as the desired sensory properties are often exclusive to a single isomer, such as l-menthyl acetate derived from l-menthol (B7771125). Enantioselective synthesis methods are designed to produce a specific stereoisomer preferentially. These strategies primarily involve enzymatic biocatalysis and asymmetric chemical catalysis.
Biocatalysis, utilizing enzymes such as esterases and lipases, offers a highly selective and environmentally benign route for producing enantiomerically pure menthyl acetate isomers. These methods typically rely on the kinetic resolution of a racemic mixture.
Esterase-catalyzed chiral resolution is a prominent biocatalytic method for separating enantiomers from a racemic mixture of menthyl acetate (d,this compound). The process involves the selective hydrolysis of one enantiomer by an esterase or lipase (B570770), leaving the other unreacted. For instance, many lipases preferentially hydrolyze this compound to l-menthol, allowing the separation of the resulting alcohol from the unreacted d-menthyl acetate.
Several microorganisms are sources of effective enzymes for this resolution. Lipases from Candida rugosa, Burkholderia cepacia, and esterases from Bacillus subtilis have been successfully employed. google.comlibretexts.org The efficiency of this resolution is determined by the conversion percentage and the enantiomeric excess of the product (e.e.p), with the goal often being to achieve a conversion close to 50% with the highest possible enantiomeric purity of the remaining ester and the produced alcohol.
Table 1: Performance of Various Enzymes in the Chiral Resolution of Menthyl Acetate
| Enzyme Source | Substrate | Key Findings | Reference |
|---|---|---|---|
| Burkholderia cepacia ATCC 25416 | d,this compound | Achieved 96% optical purity for l-menthol at 50% conversion. A high enantiomeric ratio (E=170) was obtained with the addition of DMSO as a co-solvent. | rsc.org |
| Candida rugosa | rac-Menthol and Lauric Acid | In a DES, this lipase catalyzed the esterification, reaching 44% conversion and 62% e.e. of the product. | researchgate.net |
To overcome the limitations of naturally occurring enzymes, such as insufficient selectivity or activity, protein engineering and directed evolution are employed. These techniques involve modifying the amino acid sequence of an enzyme to enhance its desired properties. By altering the size, shape, and flexibility of the enzyme's active site, its affinity and catalytic efficiency towards a specific substrate enantiomer can be significantly improved.
A notable example is the engineering of a para-nitrobenzyl esterase from Bacillus subtilis (pnbA-BS) for the selective hydrolysis of d,this compound. The wild-type enzyme exhibited high activity but poor l-enantioselectivity. Through a semi-rational design strategy focusing on the region adjacent to the substrate-binding pocket, researchers identified key amino acid residues for mutation. The substitution of a single amino acid, Ala400, with Proline (A400P) resulted in a remarkable increase in enantioselectivity.
Table 2: Improvement of B. subtilis Esterase via Protein Engineering
| Enzyme Variant | Enantiomeric Ratio (E value) | Key Outcome | Reference |
|---|---|---|---|
| Wild-type pnbA-BS | 1.0 | Low enantioselectivity for this compound hydrolysis. | google.com |
This targeted mutation demonstrates the power of protein engineering to tailor biocatalysts for specific industrial applications, turning a non-selective enzyme into a highly efficient one for chiral synthesis. google.com
Asymmetric catalysis using synthetic, non-enzymatic chiral catalysts provides an alternative to biocatalytic methods for producing enantiomerically enriched compounds. In the context of menthyl acetate, this typically involves the catalytic asymmetric acylation of racemic menthol (B31143), a form of kinetic resolution. A chiral catalyst selectively promotes the acetylation of one menthol enantiomer over the other.
While industrial processes like the Takasago synthesis use a landmark asymmetric isomerization catalyzed by a BINAP-Rh complex to produce a precursor to (-)-menthol, the direct catalytic asymmetric synthesis of menthyl acetate is also an area of research. google.comgoogle.comuoi.gr This can involve using chiral ligands that coordinate to a metal center or act as organocatalysts to create a chiral environment for the acylation reaction. For example, the lithium enolate of menthyl acetate has been used in asymmetric Mannich-type reactions where the stereoselectivity is dramatically enhanced by the addition of an external chiral ligand, demonstrating that chiral catalysts can effectively influence reactions involving menthyl esters. researchgate.netthieme-connect.com The development of catalysts for the efficient, selective acylation of one menthol enantiomer from a racemic mixture remains a key strategy for accessing enantiopure menthyl acetate.
Advanced Analytical Characterization and Isomer Discrimination
Spectroscopic Techniques for Menthyl Acetate (B1210297) Structural Elucidation
The precise structural and conformational characterization of menthyl acetate is critical for understanding its physicochemical properties. Advanced spectroscopic techniques provide detailed insights into its three-dimensional structure, isomeric forms, and internal molecular motions.
Rotational spectroscopy has proven to be a powerful and precise tool for obtaining detailed structural information on volatile molecules like menthyl acetate in the gas phase. mdpi.comcdnsciencepub.com This technique allows for the unambiguous determination of molecular structures, including different isomers and conformers, complementing information from other methods like gas chromatography. cdnsciencepub.comconicet.gov.ar
The conformational landscape of menthyl acetate has been investigated using broadband rotational spectroscopy. mdpi.com In a study utilizing a chirped-pulse Fourier transform microwave (CP-FTMW) spectrometer, the rotational spectrum of menthyl acetate was recorded in the 2–12 GHz frequency range. mdpi.comcoresta.orgchemicalbook.com The analysis of this spectrum revealed the presence of two distinct conformers of menthyl acetate coexisting in the gas phase under the supersonic expansion conditions of the molecular jet. mdpi.comcoresta.orgchemicalbook.com Menthyl acetate has also been identified as a constituent in the complex mixture of peppermint oil using this technique. nepjol.info
Through the analysis of the broadband rotational spectrum, researchers were able to distinguish between two different conformers of menthyl acetate. mdpi.comcoresta.org The structure of the most stable, lowest-energy conformer was determined with high accuracy. mdpi.comchemicalbook.com This was achieved by assigning the rotational transitions not only for the main isotopic species but also for all singly-substituted ¹³C-isotopologues in their natural abundance. mdpi.comcoresta.orgchemicalbook.com This detailed isotopic analysis provided sufficient experimental data to precisely establish the geometry of this conformer. mdpi.com
Rotational spectroscopy also enables the study of internal dynamics within the molecule. cdnsciencepub.comconicet.gov.ar For menthyl acetate, the internal rotation of the methyl group (methyl top) of the acetyl moiety was characterized. mdpi.comcoresta.orgchemicalbook.com The analysis of the fine splittings in the rotational transitions caused by this motion allowed for the determination of the energy barrier hindering the rotation. The experimentally determined barrier was found to be low, on the order of 1 kJ/mol. mdpi.comcoresta.org This value is consistent with the rotational barriers observed in previous studies of other acetate compounds. mdpi.comcoresta.org
| Parameter | Finding | Source(s) |
|---|---|---|
| Frequency Range Analyzed | 2–12 GHz | mdpi.comcoresta.orgchemicalbook.com |
| Number of Conformers Observed | Two | mdpi.comcoresta.orgchemicalbook.com |
| Method for Structure Determination | Assignment of singly-substituted ¹³C-isotopologues | mdpi.comcoresta.orgchemicalbook.com |
| Internal Dynamics Studied | Internal rotation of the acetyl methyl top | mdpi.comcdnsciencepub.comcoresta.org |
| Barrier to Methyl Top Rotation | ~1 kJ/mol | mdpi.comcoresta.org |
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of organic molecules in the solution phase. For simple acetates like methyl acetate, ¹H NMR spectra show characteristic signals for the different proton environments. nist.govrsc.org The methyl protons of the acetyl group typically resonate around δ 2.1 ppm, while the methoxy (B1213986) protons are more deshielded and appear further downfield at approximately δ 3.7 ppm. rsc.org
In a specific study on menthyl acetate, ¹H NMR was used to investigate its encapsulation within hydroxypropyl-β-cyclodextrin (HP-β-CD). nih.gov The formation of an inclusion complex was confirmed by changes in the chemical shifts (δ) of protons on both the menthyl acetate (the guest) and the HP-β-CD (the host) molecules. Protons H-3 and H-5, which are located on the inner surface of the cyclodextrin (B1172386) cavity, showed notable upfield shifts, indicating that menthyl acetate had entered the cavity. nih.gov Concurrently, several protons of the menthyl acetate molecule also experienced shifts, providing direct evidence of the intermolecular interactions within the complex. nih.gov
| Molecule | Proton | Observed Shift (Δδ) |
|---|---|---|
| HP-β-CD (Host) | H-3 | -0.002 |
| H-5 | -0.021 | |
| Menthyl Acetate (Guest) | C₁-H | -0.003 |
| C₂,₆-H | -0.001 | |
| C₃,₇-H | -0.004 | |
| C₁₀-H | -0.002 |
Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, probes the vibrational modes of a molecule and is highly effective for identifying functional groups. docbrown.info These two techniques are complementary, as infrared activity requires a change in the molecule's dipole moment during a vibration, while Raman activity requires a change in its polarizability. docbrown.info
For esters, the most characteristic absorption in an IR spectrum is the strong carbonyl (C=O) stretch. In studies of essential oils using Attenuated Total Reflectance (ATR)-FTIR, the C=O stretching vibration for menthyl acetate was identified as a characteristic band at 1737 cm⁻¹. mdpi.com This distinguishes it from other components like menthone, whose carbonyl stretch appears at a lower wavenumber (1708 cm⁻¹). mdpi.com Other expected bands for menthyl acetate, based on analyses of similar esters like methyl acetate and ethyl acetate, include C-O stretching vibrations and various C-H stretching and bending modes. cdnsciencepub.comias.ac.in Raman spectroscopy is also valuable for characterizing menthyl acetate's structure. A study involving the diffusion of menthol (B31143) into cellulose (B213188) acetate utilized a Raman peak at 771 cm⁻¹, assigned to an in-phase ring stretching vibration of the menthol moiety, as a key marker. coresta.org
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Technique | Source(s) |
|---|---|---|---|---|
| C-H Stretch | Alkyl (-CH, -CH₂, -CH₃) | 2850–3000 | FTIR/Raman | mdpi.comcdnsciencepub.com |
| C=O Stretch | Ester Carbonyl | 1737 | FTIR | mdpi.com |
| C-O Stretch | Ester (Acyl-Oxygen) | ~1240 | FTIR/Raman | cdnsciencepub.comias.ac.in |
| C-O Stretch | Ester (Alkyl-Oxygen) | ~1040 | FTIR/Raman | cdnsciencepub.com |
| In-phase Ring Stretch | Menthol Ring Structure | ~771 | Raman | coresta.org |
Rotational Spectroscopy for Conformational Analysis
Chromatographic Methods for Menthyl Acetate Isomer Separation and Quantification
Chromatography, in its various forms, is the cornerstone for the analytical characterization of menthyl acetate. The choice of method depends on the specific analytical goal, whether it be routine compositional analysis, the determination of enantiomeric purity, or the detailed investigation of a complex mixture.
Gas Chromatography-Mass Spectrometry (GC-MS) for Compositional Analysis
Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds, making it ideal for the characterization of essential oils and the quantification of menthyl acetate. aensiweb.comnih.govlupinepublishers.com In GC-MS, the sample is first vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. customs.go.jp The separated compounds then enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique spectral fingerprint for identification. customs.go.jpgcms.cz
The chemical composition of essential oils, such as those from different Mentha species, can be effectively determined using GC-MS. aensiweb.comlupinepublishers.comlupinepublishers.com For instance, studies have identified menthyl acetate as a component in the essential oils of Mentha piperita and Mentha arvensis. aensiweb.comnih.gov The relative abundance of menthyl acetate can vary significantly depending on the plant's origin, cultivation, and processing methods. chromatographytoday.comchromatographytoday.com In some analyses, menthyl acetate has been found to be a minor component, while in others it is more prominent. For example, one study on Mentha rotundifolia identified menthyl acetate at 4.5%. researchgate.net
Table 1: GC-MS Operating Conditions for the Analysis of Mint Essential Oils
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Column | DB-WAX (30 m x 0.25 mm i.d., 0.5 µm film thickness) | Varian capillary column (CP-Sil 5 HP; 60m length, 0.32mm of diameter and Film thickness 0.25 µm) |
| Oven Temperature Program | Initial 50°C (3 min), ramp 15°C/min to 110°C, ramp 3°C/min to 150°C, ramp 15°C/min to 200°C (hold 5 min) | 50°C to 280°C at 3°C/min |
| Injector Temperature | 250°C | 240°C |
| Detector Temperature | - | 200°C |
| Carrier Gas | Helium | Helium |
| Injection Volume | 1 µL (1% solution in diethyl ether) | 0.5 µL (10% solution in hexane) |
This table presents example parameters for GC-MS analysis of mint essential oils. Actual conditions may vary depending on the specific instrumentation and analytical goals. aensiweb.comcustoms.go.jp
Chiral Gas Chromatography for Enantiomeric Purity Assessment
While standard GC-MS is excellent for compositional analysis, it cannot distinguish between enantiomers, which are mirror-image stereoisomers. Chiral gas chromatography is a specialized technique that employs a chiral stationary phase (CSP) to achieve this separation. chromatographyonline.comgcms.cz These CSPs, often based on cyclodextrin derivatives, interact differently with each enantiomer, leading to different retention times and allowing for their individual quantification. chromatographyonline.comfigshare.com
The enantiomeric composition of menthyl acetate and other chiral compounds in essential oils is a critical indicator of authenticity. chromatographyonline.comnih.gov Natural biosynthetic pathways typically produce a specific enantiomeric distribution. chromatographyonline.com For instance, in mint essential oils, (-)-menthyl acetate is the naturally occurring enantiomer. figshare.com The presence of the (+)-menthyl acetate enantiomer can indicate adulteration with synthetic compounds. researchgate.netchromtech.net.au Chiral GC has been successfully used to separate the enantiomers of menthyl acetate, often in combination with other chiral terpenes found in mint oils like menthol and menthone. figshare.comnih.gov A β-cyclodextrin phase with diethyl substitution has been shown to provide baseline resolution for various target enantiomers. figshare.com
Two-Dimensional Gas Chromatography (GCxGC-TOFMS) for Complex Mixtures
For exceptionally complex samples like essential oils, one-dimensional GC may not provide sufficient resolution to separate all components, leading to co-elution where two or more compounds elute at the same time. gcms.czamazonaws.com Comprehensive two-dimensional gas chromatography (GCxGC) addresses this by using two columns with different stationary phases (selectivities) connected by a modulator. chromatographyonline.comup.ac.za The modulator traps small portions of the effluent from the first column and then rapidly injects them onto the second, shorter column for a fast separation. unl.edu When coupled with a time-of-flight mass spectrometer (TOFMS), which offers high-speed data acquisition, GCxGC-TOFMS provides a powerful tool for resolving and identifying hundreds or even thousands of compounds in a single analysis. gcms.czgcms.cz
GCxGC has proven invaluable for the detailed characterization of essential oils. chromatographyonline.comup.ac.zanih.gov It significantly increases peak capacity, allowing for the separation of minor and trace components that would be hidden in a one-dimensional chromatogram. chromatographyonline.comresearchgate.net In the context of menthyl acetate analysis, GCxGC can resolve it from co-eluting compounds, which is a known issue in one-dimensional GC. gcms.czamazonaws.com For example, (+)-menthol can co-elute with menthyl acetate on certain chiral columns, but this can be overcome by using a chiral column in the first dimension and an achiral column in the second dimension in a GCxGC setup. gcms.cz This enhanced separation provides a more accurate "fingerprint" of the essential oil, which is crucial for quality control and detecting adulteration. up.ac.zaresearchgate.net
Table 2: Comparison of 1D-GC and GCxGC for Peppermint Oil Analysis
| Analytical Technique | Number of Identified Peaks (Peppermint Oil) |
|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MSD) | 30 |
| Comprehensive Two-Dimensional Gas Chromatography (GCxGC-FID) | 89 |
Data from a study comparing the two techniques for the analysis of peppermint essential oil, illustrating the enhanced separation power of GCxGC. researchgate.net
Liquid Chromatography Techniques for Menthyl Acetate Separation
While gas chromatography is the predominant method for analyzing volatile compounds like menthyl acetate, liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), also has applications. HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.
Reverse-phase HPLC (RP-HPLC) methods have been developed for the analysis of l-menthyl acetate. sielc.com These methods typically use a nonpolar stationary phase (like C18) and a polar mobile phase, such as a mixture of acetonitrile, water, and an acid like phosphoric or formic acid. sielc.comsielc.com HPLC can be particularly useful for separating isomers and can be scaled up for preparative separation to isolate impurities. sielc.comtandfonline.com Normal-phase HPLC has also been used to separate menthol isomers, offering a rapid alternative to some GC methods. tandfonline.comresearchgate.net Furthermore, LC coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for analyzing less volatile components in mint extracts, such as phenolic compounds, but its direct application to the volatile menthyl acetate is less common than GC-based methods. nih.govftb.com.hrmdpi.com
Biological Activities and Mechanisms of Action
Pharmacological Investigations of Menthyl Acetate (B1210297)
Anti-inflammatory Properties and Molecular Pathways
Menthyl acetate has demonstrated potential anti-inflammatory properties, with research suggesting its mechanisms involve the modulation of key inflammatory mediators and signaling pathways.
Inhibition of Pro-inflammatory Mediators (e.g., NO, PGE2)
Studies have indicated that menthyl acetate, often as a component of essential oils, can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). For instance, peppermint essential oil (MEO), which contains menthyl acetate, showed a potent inhibitory effect on NO production in lipopolysaccharide (LPS)-activated RAW 264.7 macrophages, with an inhibitory rate of 34.30% at a concentration of 100 µg/mL. MEO also exhibited a moderate inhibitory effect on PGE2 production, reducing it by 40% at the same concentration plos.org. These findings suggest that menthyl acetate may contribute to the reduction of inflammatory responses by dampening the synthesis of these critical signaling molecules.
Modulation of Cytokine Production (e.g., IL-6, IL-1β, TNF-α)
Research into the anti-inflammatory effects of essential oils containing menthyl acetate has also highlighted their ability to modulate the production of pro-inflammatory cytokines. For example, the essential oil from Mentha arvensis (MAEO), a mixture containing menthol (B31143), menthone, and menthyl acetate, inhibited the production of cytokines such as IL-1β and IL-6 in LPS-stimulated RAW 264.7 cells nih.gov. Similarly, other studies on plant extracts have shown that compounds can suppress LPS-induced IL-1β, IL-6, and TNF-α production in macrophage cell lines vulcanchem.comscispace.comnih.govmdpi.com. While direct studies solely on menthyl acetate's cytokine modulation are limited in the provided search results, its presence in these active essential oils suggests a potential role.
In Vitro and In Vivo Anti-inflammatory Models
Menthyl acetate's anti-inflammatory potential has been investigated within the context of plant extracts and essential oils in both in vitro and in vivo models. Peppermint essential oil (MEO) exhibited potent anti-inflammatory activities in a croton oil-induced mouse ear edema model plos.org. Furthermore, essential oils containing menthyl acetate have been shown to reduce inflammation in vitro by inhibiting the production of pro-inflammatory cytokines and in vivo by reducing paw edema induced by carrageenan injection in rats researchgate.net. These models provide evidence for the compound's ability to mitigate inflammatory processes.
Analgesic Effects and Receptor Interactions
Menthyl acetate is recognized for its potential analgesic properties, which are closely linked to its interaction with sensory receptors.
Activation of Sensory Receptors (e.g., TRPM8)
Menthyl acetate, similar to menthol, exerts its effects primarily through the activation of cold-sensitive TRPM8 receptors scbt.com. The TRPM8 receptor is a cation channel expressed in sensory neurons that plays a crucial role in thermosensation and pain perception mdpi.com. Activation of TRPM8 by menthyl acetate leads to a sensation of coolness . This mechanism is believed to contribute to its analgesic properties by interrupting pain signal transmission researchgate.net. Menthol, a closely related compound, has been shown to activate TRPM8, leading to reduced stimulation of C nociceptor and A delta fibers, thereby contributing to pain reduction researchgate.net. While specific studies detailing menthyl acetate's direct interaction with TRPM8 are less abundant in the provided results compared to menthol, its classification as a TRPM8 activator scbt.com and its presence in cooling agents strongly support this mechanism. Additionally, menthyl acetate may possess analgesic properties through kappa-opioid receptor agonism, a mechanism also attributed to menthol drugbank.com.
Transdermal Absorption Enhancement Mechanisms
Menthyl acetate is recognized for its efficacy as a penetration enhancer, facilitating the transdermal absorption of various active pharmaceutical ingredients (APIs) and other chemical substances. Its primary mechanism involves altering the stratum corneum (SC), the skin's outermost protective layer. Menthyl acetate, like other terpenes, can disrupt the organized lipid structure within the SC, thereby increasing the skin's permeability. tjpr.orgmdpi.com This disruption is thought to involve interactions with the intercellular lipid bilayers, promoting the passage of molecules that would otherwise exhibit poor skin penetration. mdpi.com
Furthermore, menthyl acetate enhances the partitioning of drugs into the skin tissue, a critical step for effective transdermal delivery. tjpr.orgmdpi.com It has been shown to significantly improve the skin permeation of compounds such as 5-aminolevulinic acid (ALA), 5-fluorouracil (B62378) (5-FU), isosorbide (B1672297) dinitrate (ISDN), and lidocaine (B1675312) (LD). lookchem.com By modifying the barrier properties of the SC, menthyl acetate enables more efficient delivery of therapeutic agents when incorporated into topical formulations. who.int
Modulatory Effects on Chemical Absorption
The influence of menthyl acetate on the dermal absorption of other chemical agents has been investigated. Studies have examined how naturally derived compounds, including menthyl acetate, can modulate the absorption of model penetrants like caffeine (B1668208) and salicylic (B10762653) acid through the skin. researchgate.nettandfonline.com These investigations typically employ in-vitro porcine skin diffusion systems to quantify flux and permeability. Quantitative structure-permeation relationship (QSPR) analyses are then utilized to identify molecular descriptors associated with these modulatory effects. researchgate.nettandfonline.com While specific quantitative data on menthyl acetate's modulation of other chemical absorptions is not exhaustively detailed, research indicates its potential to influence the absorption of co-formulated substances. researchgate.nettandfonline.com
Structure-Activity Relationships (SAR) in Menthyl Acetate Derivatives
Structure-activity relationship (SAR) studies are crucial for correlating the chemical structure of menthyl acetate and its derivatives with their observed biological functions. Research has focused on establishing links between the structural, electrostatic, and electronic characteristics of menthyl esters and their biological outcomes. nih.gov
In the context of insecticidal activity, modifications to the L-menthol (B7771125) ester structure have been explored. nih.gov Studies indicate that the efficacy of L-menthol ester derivatives is influenced by the size and shape of the ester group, as well as the presence of specific atoms like chlorine. For instance, menthyl chloroacetate (B1199739) and menthyl dichloroacetate (B87207) have demonstrated enhanced mosquitocidal activity compared to their parent compounds. nih.gov
Investigations into the lytic activity of menthol derivatives against fungi have also revealed SAR insights. Acetyl esters derived from menthol and its hydroxylated forms were synthesized and evaluated. lookchem.com While menthyl acetate itself exhibited a degree of lytic activity, diacetylated derivatives of hydroxylated menthols displayed significantly higher activity, suggesting that structural modifications, such as the addition of acetate groups to hydroxylated menthol skeletons, can potentiate specific biological effects. lookchem.com
Quantum Mechanical and Molecular Docking Studies of Menthyl Esters
Quantum mechanical (QM) calculations and molecular docking simulations are instrumental in elucidating the molecular interactions and properties of menthyl acetate and related esters, thereby aiding in the understanding of SAR. nih.gov These computational approaches are employed to predict binding affinities and explore interaction mechanisms.
Studies have utilized QM methods, such as Density Functional Theory (DFT), in conjunction with molecular docking to analyze the interactions of menthyl esters with biological targets. nih.gov For example, molecular docking has been used to study the interaction of menthyl acetate with enzymes like Candida antarctica lipase (B570770) B (CALB), aiming to identify key amino acid residues involved in binding and to quantify interaction strengths. kemdikbud.go.id
In the realm of potential antimicrobial agents, menthyl acetate and other menthol derivatives have been subjected to molecular docking against targets such as the E. coli AcrB-TolC efflux pump. nih.gov These simulations reveal how these compounds interact within the protein's binding pocket, forming hydrophobic interactions with specific amino acid residues, including Tyrosine (Tyr182, Tyr275), Isoleucine (Ile277, Ile278), Leucine (Leu293), and Phenylalanine (Phe617), which contribute to the formation of a stable complex. nih.gov The binding energies (ΔG) derived from these docking studies offer insights into the potential efficacy of these compounds. nih.gov
Ligand-Protein Interactions and Binding Modes
A detailed understanding of how menthyl acetate interacts with biological macromolecules at a molecular level is fundamental to deciphering its mechanisms of action. Molecular docking studies provide critical data on ligand-protein interactions and binding modes. nih.govkemdikbud.go.idnih.gov
When menthyl acetate interacts with enzymes like lipases, such as Candida antarctica lipase B (CALB), specific binding modes are predicted. Docking simulations suggest that menthyl acetate can form hydrogen bonds with amino acid residues like Threonine 229 (Thr229) within the enzyme's active site. kemdikbud.go.id The calculated dissociation constant (Kd) for menthyl acetate binding to CALB is reported as 1.097, indicating a specific affinity. kemdikbud.go.id
In studies targeting bacterial efflux pumps, such as the E. coli AcrB-TolC pump, menthyl acetate engages in hydrophobic interactions. It forms alkyl and π-alkyl interactions with key amino acid residues, including Tyrosine (Tyr182, Tyr275), Isoleucine (Ile277, Ile278), Leucine (Leu293), and Phenylalanine (Phe617), which contribute to the formation of a stable hydrophobic trap within the protein's binding pocket. nih.gov Furthermore, menthyl acetate's characteristic cooling sensation is attributed to its interaction with cold-sensitive TRPM8 receptors, although specific binding modes for these receptors are not detailed in the provided snippets.
Data Tables:
Table 1: Transdermal Absorption Enhancement of Menthyl Acetate
| Drug/Compound Enhanced | Primary Mechanism of Action | Reference |
|---|---|---|
| 5-aminolevulinic acid (ALA) | Disruption of SC lipid structure, improved partitioning | lookchem.com |
| 5-fluorouracil (5-FU) | Disruption of SC lipid structure, improved partitioning | lookchem.com |
| Isosorbide dinitrate (ISDN) | Disruption of SC lipid structure, improved partitioning | lookchem.com |
| Lidocaine (LD) | Disruption of SC lipid structure, improved partitioning | lookchem.com |
| Caffeine | Modulation of dermal absorption; QSPR analysis suggests role of polar surface area, log P | researchgate.nettandfonline.com |
Table 2: Molecular Docking Studies of Menthyl Acetate with Biological Targets
| Target Protein/Enzyme | Binding Affinity/Energy | Key Interacting Amino Acid Residues | Notes | Reference |
|---|---|---|---|---|
| Candida antarctica lipase B (CALB) | Kd = 1.097 | Thr229 (Hydrogen bond) | Interaction via hydrogen bond | kemdikbud.go.id |
Table 3: Structure-Activity Relationship (SAR) Data for Menthyl Acetate Derivatives
| Compound | Biological Activity/Assay | Key Structural Features Influencing Activity | Reference |
|---|---|---|---|
| Menthyl acetate | Lytic activity (fungus) | Ester group | lookchem.com |
| Menthyl chloroacetate | Mosquitocidal activity | Ester group, presence of chlorine | nih.gov |
| Menthyl dichloroacetate | Mosquitocidal activity | Ester group, presence of chlorine | nih.gov |
Metabolic Pathways and Biotransformation Studies
In Vivo Metabolism of Menthyl Acetate (B1210297)
The metabolism of menthyl acetate in vivo primarily involves its breakdown into its constituent alcohol and acid components. This process is largely mediated by esterase enzymes present in various mammalian tissues.
Hepatic Metabolism and Metabolite Identification (e.g., Menthol)
In mammals, the liver plays a significant role in the metabolism of xenobiotics, including menthyl acetate. Upon absorption, menthyl acetate is expected to be hydrolyzed, primarily yielding menthol (B31143) and acetic acid hpa.gov.twnih.govinchem.org. This ester hydrolysis is predominantly carried out by esterases and carboxylesterases, enzymes abundantly found in hepatocytes hpa.gov.twinchem.org. Research indicates that menthyl acetate undergoes metabolic conversion within human hepatocytes, with menthol being the principal metabolite identified .
Furthermore, menthyl acetate has been identified as a moderately potent, reversible inhibitor of cytochrome CYP3A4 activity in human liver microsomes, suggesting a potential interaction with hepatic enzyme systems hpa.gov.tw. The further metabolism of menthol, the primary product of menthyl acetate hydrolysis, involves conjugation, typically with glucuronic acid. These conjugated metabolites are then eliminated from the body, primarily through urine and feces hpa.gov.twinchem.org.
Table 5.1.1: In Vivo Metabolites of Menthyl Acetate
| Metabolite | Primary Metabolic Pathway | Location of Key Enzymes | Further Metabolism/Elimination |
| Menthol | Ester Hydrolysis | Hepatocytes, Mammalian Tissues | Conjugation with glucuronic acid; Excretion in urine/feces hpa.gov.twinchem.org |
| Acetic Acid | Ester Hydrolysis | Ubiquitous in biological systems | Enters normal cellular metabolism (e.g., TCA cycle) nih.gov |
Hydrolysis Pathways of Menthyl Acetate
As an ester, menthyl acetate is susceptible to hydrolysis, a reaction that cleaves the ester bond to regenerate the parent alcohol and carboxylic acid. This process can occur under both physiological conditions and in the presence of specific enzymes. In the alimentary tract, it is presumed that menthyl acetate is hydrolyzed to menthol and acetic acid nih.gov. The esterases and carboxylesterases responsible for this hydrolysis are present in most mammalian tissues, with their highest activity observed in hepatocytes hpa.gov.twinchem.org. Menthyl acetate can undergo hydrolysis under both acidic and basic conditions, which are characteristic reactions for ester functionalities . These hydrolysis pathways are fundamental to the breakdown of menthyl acetate within the body.
Biotransformation of Menthyl Acetate by Microorganisms or Enzymes
Beyond mammalian metabolism, menthyl acetate can also be subject to biotransformation by microorganisms and their associated enzymes. Enzymatic synthesis routes, for instance, utilize lipases, such as Pseudomonas fluorescens lipase (B570770) AK, to achieve enantioselective production of menthyl acetate, highlighting the role of enzymes in its formation and potential modification .
Microbial biotransformation encompasses reactions mediated by enzymes released from diverse microorganisms, including bacteria and fungi, which convert organic compounds into related molecules oup.com. While specific studies detailing the complete biotransformation of menthyl acetate by particular microbial species are not extensively documented in the provided literature, the general enzymatic mechanisms are understood. Esterases and lipases, which are widely distributed in microbial communities, are capable of hydrolyzing ester bonds oup.commdpi.com. Therefore, microorganisms possessing these enzymes can effectively break down menthyl acetate into menthol and acetic acid, mirroring the hydrolysis pathways observed in mammalian systems. The capacity of enzymes like lipases to perform enantioselective reactions also suggests that microbial biotransformation could yield specific stereoisomers of menthyl acetate or its derivatives.
Compound List:
Menthyl acetate
Menthol
Acetic acid
Computational Chemistry and Molecular Modeling
Conformational Analysis of Menthyl Acetate (B1210297)
Understanding the three-dimensional structure and the dynamic interconversion between different spatial arrangements (conformers) of menthyl acetate is fundamental to predicting its physical properties and chemical behavior. Computational chemistry methods play a pivotal role in elucidating these aspects.
Quantum Chemical Calculations of Conformers
Quantum chemical calculations, employing methods such as Density Functional Theory (DFT) and Møller–Plesset perturbation theory (MP2), are instrumental in determining the most stable conformations of menthyl acetate. These calculations allow for the exploration of the molecule's potential energy surface, identifying local minima that correspond to stable conformers. Studies utilizing these methods, often in conjunction with experimental techniques like broadband rotational spectroscopy, have identified specific stable conformations of menthyl acetate kemdikbud.go.idnih.gov. For instance, calculations at the MP2/6-311++G(d,p) level of theory have been employed to characterize the structures of menthyl acetate conformers kemdikbud.go.id. These theoretical investigations help assign and validate experimental observations, providing detailed geometric parameters for each identified conformer.
Energy Barriers and Thermodynamic Properties of Conformational Isomers
Table 1: Energy Barriers for Internal Rotation in Menthyl Acetate
| Rotational Mode | Energy Barrier (kJ/mol) | Reference |
| Acetyl methyl group (Conformer 1) | 1.96 ± 0.05 | kemdikbud.go.id |
| Acetyl methyl group (Conformer 2) | 1.96 ± 0.07 | kemdikbud.go.id |
| Acetyl methyl group (Conformer 1) | 6.36 ± 0.01 | kemdikbud.go.id |
| Acetyl methyl group (Conformer 2) | 6.71 ± 0.04 | kemdikbud.go.id |
Note: Values are approximate and derived from spectroscopic analysis supported by quantum chemical calculations.
Solvent Effects on Conformational Equilibria
The conformational preferences of molecules can be significantly influenced by their surrounding environment, particularly by solvents. Computational methods, such as the Polarizable Continuum Model (PCM) and its variations (e.g., SCI-PCM), are widely used to simulate these solvent effects. These models treat the solvent as a continuous dielectric medium, allowing for the calculation of solvation energies and their impact on conformational equilibria. Studies on similar ester molecules, like methyl acetate, have demonstrated that solvent polarity can alter the relative stabilities of conformers and the energy barriers between them researchgate.netnih.govrsc.org. While direct experimental or computational studies on menthyl acetate specifically detailing solvent effects on its conformational equilibria are less prevalent in the provided snippets, the established methodologies suggest that similar investigations would be relevant for understanding menthyl acetate's behavior in solution, impacting its properties in biological and industrial applications.
Molecular Docking and Ligand-Receptor Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, thereby estimating the binding affinity and identifying key interactions. This is particularly relevant for understanding how menthyl acetate interacts with biological molecules, such as enzymes or protein targets.
Prediction of Binding Affinity and Pose
Molecular docking studies have been employed to investigate the interactions of menthyl acetate with various biological targets. For instance, docking simulations using tools like iGEMDOCK and AutoDock Vina have been performed to understand the binding of menthyl acetate to enzymes such as lipases (e.g., Candida antarctica lipase (B570770) B - CALB) and esterases kemdikbud.go.idnih.gov. These studies aim to predict the binding pose of menthyl acetate within the enzyme's active site and quantify its binding affinity, often expressed as dissociation constants (Kd) or binding free energies (ΔG°). For example, docking studies have shown that menthyl acetate can bind to lipases with specific affinities, with values of Kd reported in docking analyses kemdikbud.go.id. Furthermore, menthyl acetate has been docked to targets like Cyclooxygenase-2 (COX-2), where docking simulations predicted its binding pose and interactions within the active site, contributing to the understanding of its biological activity researchgate.net.
Identification of Key Interacting Residues
A critical outcome of molecular docking simulations is the identification of specific amino acid residues within the receptor's binding site that are crucial for ligand binding. These interactions, often involving hydrogen bonds, hydrophobic contacts, or van der Waals forces, determine the ligand's binding pose and affinity. Docking studies of menthyl acetate have identified several key residues involved in its binding to enzymes and proteins. For instance, interactions with residues such as Glutamic acid (Glu), Threonine (Thr), Aspartic acid (Asp), and Serine (Ser) have been implicated in the binding of menthyl acetate to lipases kemdikbud.go.id. In the context of COX-2 inhibition, docking revealed interactions with residues like Alanine (Ala), Glycine (Gly), Leucine (Leu), Serine (Ser), Tyrosine (Tyr), Tryptophan (Trp), and Valine (Val) researchgate.net. These identified residues provide valuable information for understanding the molecular basis of menthyl acetate's biological effects and for guiding further structure-based drug design or enzyme engineering efforts.
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR studies aim to establish correlations between the chemical structure of a molecule and its biological activity or physicochemical properties. While direct QSAR studies specifically focused on menthyl acetate are not extensively detailed in the provided search results, the broader field of ester QSAR provides a framework for understanding how structural modifications might influence properties relevant to menthyl acetate. For instance, studies on other aliphatic esters have utilized molecular descriptors such as molecular weight, lipophilicity (log P), and various topological indices to predict toxicity or biological activity farmaciajournal.comresearchgate.netnih.govmst.dk.
Research into menthol (B31143) derivatives, which share the menthyl backbone, has employed QSAR to explore antifungal activity mdpi.com. These studies typically involve generating 3D molecular descriptors and employing methods like Comparative Molecular Field Analysis (CoMFA) to correlate structural features with observed biological effects. While not directly on menthyl acetate itself, such approaches highlight the potential for developing QSAR models for menthyl acetate if specific biological targets or activities were to be investigated.
Theoretical Studies of Reaction Mechanisms
Theoretical studies, particularly those employing Density Functional Theory (DFT), offer detailed insights into the reaction mechanisms of menthyl acetate, primarily focusing on hydrolysis and oxidation processes.
Hydrolysis: Menthyl acetate, like other esters, undergoes hydrolysis to yield menthol and acetic acid. Theoretical studies, often referencing simpler esters like methyl acetate, elucidate the mechanisms of both acid- and base-catalyzed hydrolysis.
Acid-Catalyzed Hydrolysis: DFT calculations suggest that acid-catalyzed ester hydrolysis typically involves protonation of the carbonyl oxygen or alkyl oxygen, generating a highly reactive acylium ion rsc.org. This ion then reacts with water molecules, often requiring explicit solvent molecules to stabilize intermediates and transition states arxiv.orgresearchgate.net. The process involves the formation of a tetrahedral intermediate, followed by the departure of the alcohol moiety. Activation energies for these steps are crucial parameters determined by these calculations rsc.orgresearchgate.net. For instance, studies on methyl acetate indicate that the rate-determining step can involve water-assisted proton transfer or the decomposition of the tetrahedral intermediate arxiv.orgresearchgate.net.
Base-Catalyzed Hydrolysis: Base-catalyzed hydrolysis of esters proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate, which then collapses to yield the carboxylate anion and the alcohol digitellinc.com. Theoretical studies can detail the transition states and energy barriers for these reactions, providing a mechanistic understanding of ester cleavage under basic conditions.
Oxidation: While less directly detailed for menthyl acetate itself, theoretical studies on the oxidation of related compounds, such as methyl acetate, provide a foundation for understanding potential oxidative degradation pathways. These studies often involve analyzing reactions with hydroxyl (OH) and hydroperoxyl (HO₂) radicals, common atmospheric oxidants.
OH Radical Reactions: Theoretical investigations into the reaction of OH radicals with methyl acetate have identified several pathways, including hydrogen atom abstraction from different positions of the molecule (e.g., methoxy (B1213986) group, acetyl group) acs.orgresearchgate.nettandfonline.com. These studies employ methods like dual-level direct dynamics and transition-state theory to calculate rate constants and elucidate reaction mechanisms. For example, abstraction from the methoxy end has been identified as a dominant channel at lower temperatures acs.org. The resulting radicals can undergo further fragmentation and oxidation reactions.
Other Oxidation Pathways: Studies on the combustion chemistry of methyl acetate also explore oxidation mechanisms, involving radical decomposition and reactions with oxygen researchgate.netpolyu.edu.hkresearchgate.netlu.seosti.gov. These investigations utilize computational methods to predict rate constants and reaction pathways, contributing to a comprehensive understanding of ester reactivity in oxidative environments.
Data Tables
Table 1: Representative Theoretical Activation Energies for Ester Hydrolysis Mechanisms
| Reaction Type | Ester (Example) | Computational Method (Level) | Key Step / Intermediate | Activation Energy (kcal/mol) | Reference |
| Acid-Catalyzed Hydrolysis | Methyl Acetate | DFT (e.g., B3LYP/6-31+G(d,p)) | Tetrahedral Intermediate Formation | ~15.7 - 18.3 (for two steps) | researchgate.net |
| Acid-Catalyzed Hydrolysis | Methyl Acetate | DFT | Protonation of carbonyl oxygen | 0-4 (carbonyl-O) / 4-10 (hydroxyl-O) | rsc.org |
| Base-Catalyzed Hydrolysis | Methyl Acetate | DFT | Nucleophilic attack by OH⁻ | (Not explicitly quantified in searches) | digitellinc.com |
Note: Activation energies are indicative and depend heavily on the specific computational setup, solvation models, and the exact reaction pathway studied. Values are often presented as Gibbs free energy barriers.
Table 2: Estimated Atmospheric Reaction Rate Constants for Hydroxyl Radical with Methyl Acetate
| Reactants | Computational Method (Level) | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Atmospheric Half-life (hours) | Reference |
| OH + Methyl Acetate (CH₃COOCH₃) | Structure Estimation Method | 1.8 x 10⁻¹¹ | 298 | ~21 | nih.gov |
| OH + Methyl Acetate (CH₃COOCH₃) | Dual-level direct dynamics | (Specific values vary by channel) | 200–1200 | (Calculated based on rate) | acs.org |
| OH + Methyl Acetate (CH₃C(O)OCH₃) | CCSD(T)/6-311+G(d,p)//BH&HLYP/6-311++G(d,p) | (Specific values vary by channel) | 263–1000 | (Calculated based on rate) | acs.orgtandfonline.com |
Note: Atmospheric half-lives are calculated based on typical atmospheric hydroxyl radical concentrations.
Environmental Fate and Degradation Studies
Atmospheric Degradation Pathways
Upon release into the atmosphere, menthyl acetate (B1210297) is primarily subject to degradation through reactions with photochemically produced oxidants, most notably hydroxyl radicals (OH).
Reaction with Hydroxyl Radicals
Menthyl acetate is expected to exist predominantly in the vapor phase in the ambient atmosphere due to its vapor pressure nih.gov. The primary atmospheric degradation mechanism for menthyl acetate involves its reaction with hydroxyl radicals. Estimated rate constants and resulting atmospheric half-lives provide insight into its atmospheric persistence.
| Parameter | Value | Unit | Conditions/Notes | Source |
| Reaction with Hydroxyl Radicals (Rate) | 1.8 x 10-11 | cm³/molecule-sec | Estimated at 25 °C | nih.gov |
| Atmospheric Half-life (estimated) | 21 | hours | At 5x10⁵ OH radicals/cm³ atmospheric concentration | nih.gov |
The estimated atmospheric half-life of approximately 21 hours indicates that menthyl acetate is moderately reactive in the troposphere, undergoing relatively rapid degradation when exposed to hydroxyl radicals nih.gov.
Hydrolytic Stability and Degradation in Aqueous Environments
The stability of menthyl acetate in water is influenced by hydrolysis, a process that breaks down ester bonds. The rate of hydrolysis is dependent on factors such as pH and temperature.
| Parameter | Value | Unit | pH | Conditions/Notes | Source |
| Hydrolysis Half-life | 7.3 | years | 7 | Estimated via structure estimation method | nih.gov |
| Hydrolysis Half-life | 270 | days | 8 | Estimated via structure estimation method | nih.gov |
| Hydrolysis Half-life | 133 | hours | 7 | Derived from OECD Guideline 111; not directly tested | basf.com |
Menthyl acetate exhibits slow hydrolysis in neutral and slightly alkaline aqueous environments. While one estimation suggests a half-life of 7.3 years at pH 7 nih.gov, another derived value indicates a half-life of 133 hours (approximately 5.5 days) at pH 7, noting that the product has not been directly tested but the statement derived from similar substances basf.com. At a slightly higher pH of 8, the estimated half-life decreases to 270 days nih.gov. These values suggest that while hydrolysis is a degradation pathway, it is not rapid under typical environmental conditions.
Environmental Impact and Green Chemistry Perspectives
Menthyl acetate's presence in the environment can have implications for ecosystems, and its properties can be considered within the framework of green chemistry principles.
Environmental Impact: Menthyl acetate is classified as toxic to aquatic life and can have long-lasting effects basf.com. Studies indicate that it is not readily biodegradable according to OECD criteria, suggesting a potential for persistence in certain environmental compartments basf.com. Furthermore, its n-octanol/water distribution coefficient (log Pow) suggests a possibility for bioaccumulation in organisms basf.com.
Green Chemistry Perspectives: Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Menthyl acetate, being a natural constituent of peppermint oil, aligns with the green chemistry principle of utilizing renewable feedstocks sigmaaldrich.com. As an ester, its susceptibility to hydrolysis represents a degradation pathway that can be considered favorable from a green chemistry standpoint, as it breaks down into simpler compounds. While specific applications of menthyl acetate within green chemistry initiatives are not extensively documented in the provided literature, its natural origin and degradable ester linkage position it as a compound of interest when considering more sustainable chemical practices. The development of cleaner synthesis routes and the understanding of its environmental breakdown pathways are areas that align with the broader goals of green chemistry.
Compound List:
Menthyl acetate
Hydroxyl radicals (OH)
Acetic acid
Hydroperoxyl radical (HO₂)
Peroxy radical
Hydroperoxy alkyl radicals
Isomenthylacetate
Applications in Advanced Materials and Delivery Systems
Menthyl Acetate (B1210297) in Controlled Release Systems
To overcome the limitations of menthyl acetate's high volatility and short shelf-life, researchers have explored methods for its controlled release, primarily through encapsulation techniques. These methods aim to protect the compound, improve its stability, and modulate its release profile.
Cyclodextrins (CDs), particularly β-cyclodextrin (β-CD) and its derivative hydroxypropyl-β-cyclodextrin (HP-β-CD), have emerged as effective host molecules for encapsulating menthyl acetate sigmaaldrich.comresearchgate.netresearchgate.netmdpi.cominfona.ploatext.comnih.gov. These cyclic oligosaccharides possess a unique structure with a hydrophobic cavity and a hydrophilic exterior, allowing them to form inclusion complexes with various guest molecules, including menthyl acetate oatext.com. The process involves the entrapment of menthyl acetate within the CD cavity, shielding it from the external environment.
Studies have demonstrated successful encapsulation of menthyl acetate using different methods. For instance, spray drying with HP-β-CD as a wall material has been employed to create MA microcapsules researchgate.netmdpi.com. Research indicates a high embedding rate of 96.3% for HP-β-CD/MA microcapsules prepared via spray drying researchgate.netmdpi.com. Nuclear Magnetic Resonance (NMR) spectroscopy has confirmed that menthyl acetate molecules are indeed embedded within the HP-β-CD cavity, with specific chemical shift changes observed for protons and carbons of both the host and guest molecules researchgate.netmdpi.comnih.gov. The loading capacity of menthyl acetate into β-cyclodextrin inclusion complexes has been reported to be approximately 8.5% researchgate.net.
Table 1: Encapsulation and Stability Enhancement of Menthyl Acetate with Cyclodextrins
| Encapsulation Method | Host/Wall Material | Loading Capacity / Embedding Rate | Stability Enhancement | Release Kinetics Data | Key Findings |
| Inclusion Complexation | β-Cyclodextrin (β-CD) | ~8.5% (Loading Capacity) researchgate.net | Enhanced stability researchgate.netresearchgate.netmdpi.com | Release activation energy ~258.7 kJ/mol researchgate.net | Successful encapsulation, protection from volatility researchgate.netresearchgate.net |
| Spray Drying | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 96.3% (Embedding Rate) researchgate.netmdpi.com | Significantly enhanced stability, reduced volatility researchgate.netmdpi.comnih.gov | Release characteristics studied researchgate.netmdpi.com | MA molecules embedded in HP-β-CD cavity researchgate.netmdpi.comnih.gov; characteristic MA endothermic peak disappears nih.gov |
The formation of inclusion complexes with cyclodextrins significantly enhances the stability of menthyl acetate by protecting it from degradation and reducing its inherent volatility researchgate.netresearchgate.netmdpi.comnih.gov. Differential Scanning Calorimetry (DSC) studies have shown that the characteristic endothermic peak associated with menthyl acetate's volatility is absent in the HP-β-CD/MA microcapsules, indicating improved thermal stability nih.gov. Furthermore, research suggests that menthyl acetate can enhance the skin permeation of other active compounds, such as 5-aminolevulinic acid, pointing to its potential application in transdermal delivery systems sigmaaldrich.com.
The release of menthyl acetate from these complexes is a controlled process, primarily occurring in the initial stages before the decomposition of the cyclodextrin (B1172386) host researchgate.net. Kinetic studies have determined release activation energies, with an average value of 258.7 kJ/mol for menthyl acetate-β-CD inclusion complexes, providing crucial data for understanding the release mechanisms researchgate.net.
Menthyl Acetate as a Chiral Building Block in Organic Synthesis
Menthyl acetate serves as a valuable chiral building block and auxiliary in organic synthesis, particularly in asymmetric synthesis, owing to the inherent chirality of the menthyl moiety cymitquimica.comambeed.comresearchgate.net. Its structure allows for the introduction of stereochemical control in various chemical reactions.
One significant application is in stereoselective reactions, such as titanium-mediated aldol (B89426) reactions and allylations. In these processes, menthyl acetate enolates are utilized to direct the stereochemical outcome of the reaction, leading to the formation of enantiomerically enriched products publish.csiro.au. Additionally, menthyl acetate is a key substrate in the kinetic resolution of racemic mixtures, notably in the enzymatic hydrolysis of d,l-menthyl acetate to produce optically pure l-menthol (B7771125) sigmaaldrich.comresearchgate.netresearchgate.net. This biocatalytic approach leverages the selectivity of enzymes, such as lipases, to differentiate between enantiomers, yielding high enantiomeric excess (ee) of l-menthol sigmaaldrich.comresearchgate.netresearchgate.net. For example, esterases from Bacillus subtilis have been engineered for the selective hydrolysis of d,this compound, showcasing advancements in biocatalysis for efficient chiral synthesis sigmaaldrich.com. Menthyl acetate also finds utility in asymmetric Mannich-type reactions, where its enolates, activated by lithium amides, can participate in stereoselective carbon-carbon bond formation semanticscholar.org.
Table 2: Applications of Menthyl Acetate in Chiral Synthesis
| Reaction Type / Process | Role of Menthyl Acetate | Key Outcome / Product | Example / Reference |
| Stereoselective Aldol Reactions & Allylations | Chiral Auxiliary (via enolates) | Stereoselective products | Titanium-mediated reactions publish.csiro.au |
| Enzymatic Kinetic Resolution | Substrate for hydrolysis | L-Menthol (high enantiomeric excess) | Lipase-catalyzed hydrolysis of d,this compound sigmaaldrich.comresearchgate.netresearchgate.net |
| Asymmetric Mannich-type Reactions | Chiral Auxiliary (via enolates) | Chiral Mannich adducts | Lithium amide assisted reactions semanticscholar.org |
| Biocatalysis | Substrate for resolution | L-Menthol (high enantiomeric excess) | Engineered esterases sigmaaldrich.com |
The use of menthyl acetate as a chiral auxiliary or precursor in these synthetic strategies underscores its importance in constructing complex chiral molecules with defined stereochemistry, contributing to the field of asymmetric synthesis.
Future Research Directions and Emerging Trends
Exploration of Novel Menthyl Acetate (B1210297) Derivatives for Enhanced Bioactivity
The structural backbone of menthyl acetate offers a versatile platform for the synthesis of new derivatives with tailored biological activities. Researchers are actively exploring modifications to the menthyl and acetate moieties to enhance its therapeutic and industrial value.
One promising area of research is the development of derivatives with increased insecticidal and antifungal properties. For instance, studies have shown that introducing chlorine atoms to the ester group, as seen in menthyl chloroacetate (B1199739) and menthyl dichloroacetate (B87207), can enhance mosquitocidal activity against species like Culex quinquefasciatus and Aedes aegypti. capes.gov.br Similarly, novel derivatives incorporating 1,2,4-triazole-thioether moieties have demonstrated significant antifungal activity, particularly against Physalospora piricola. researchgate.net The size and shape of the ester group, as well as the degree of unsaturation and aromaticity in related derivatives, are critical factors influencing their bioactivity. capes.gov.br
Future research will likely focus on creating a diverse library of menthyl acetate derivatives and screening them for a wide range of biological activities, including antimicrobial, anti-inflammatory, and analgesic effects. mdpi.comresearchgate.net This exploration could lead to the development of new pharmaceuticals, agrochemicals, and food preservatives.
Table 1: Bioactivity of Menthyl Acetate Derivatives
| Derivative Name | Target Organism/Activity | Key Finding |
| Menthyl chloroacetate | Mosquitoes (Culex quinquefasciatus, Aedes aegypti) | Enhanced mosquitocidal activity compared to the parent compound. capes.gov.br |
| Menthyl dichloroacetate | Mosquitoes (Culex quinquefasciatus, Aedes aegypti) | Enhanced mosquitocidal activity compared to the parent compound. capes.gov.br |
| Menthyl cinnamate | Mosquitoes (Culex quinquefasciatus, Aedes aegypti) | Enhanced mosquitocidal activity. capes.gov.br |
| Menthyl glucoside | Antioxidant, antibacterial, antifungal, insecticidal | Bioactivities are comparable to menthol (B31143), with the benefit of being non-volatile and water-soluble. researchgate.net |
| Menthyl derivatives with 1,2,4-triazole-thioether moiety | Fungi (Physalospora piricola) | Good inhibitory activity at a concentration of 50 μg/mL. researchgate.net |
Advanced Computational Modeling for Drug Discovery and Material Science
The use of advanced computational modeling is becoming increasingly integral to the study of menthyl acetate and its derivatives. These in silico approaches, including molecular docking and molecular dynamics simulations, provide valuable insights into the interactions of these compounds at a molecular level, accelerating the discovery and design of new applications. scienceweb.uztandfonline.comfigshare.com
In the realm of drug discovery, computational tools are used to predict the pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity) of novel derivatives, helping to identify candidates with favorable drug-like characteristics. figshare.comnih.gov For example, molecular docking simulations can elucidate the binding interactions of menthyl acetate derivatives with specific biological targets, such as enzymes or receptors, which is crucial for understanding their mechanism of action. scienceweb.uztandfonline.com
In material science, computational modeling can predict the physicochemical properties of menthyl acetate and its derivatives, aiding in the development of new materials with specific functionalities. ontosight.ai For instance, understanding the electronic and steric properties of these compounds can inform the design of novel flavor and fragrance formulations, as well as advanced materials for use in coatings and other industrial applications. The continued development of more accurate and predictive computational models will be essential for unlocking the full potential of menthyl acetate in these fields. osti.gov
Integration of Omics Technologies in Menthyl Acetate Research
The application of "omics" technologies, such as metabolomics, proteomics, and transcriptomics, is set to revolutionize our understanding of menthyl acetate's role in biological systems. nih.gov These high-throughput analytical approaches provide a comprehensive view of the molecular changes that occur in an organism in response to menthyl acetate, offering a more holistic perspective than traditional targeted analyses. researchgate.net
Metabolomics, the large-scale study of small molecules (metabolites) within cells, tissues, or organisms, is particularly well-suited for investigating the effects of menthyl acetate. mdpi.com For example, metabolomic analyses of peppermint (Mentha piperita), a natural source of menthyl acetate, have provided detailed information on the composition of its essential oil and the metabolic pathways involved in the synthesis of its various components, including menthol and menthyl acetate. foodb.canih.gov
The integration of different omics platforms can provide a more complete picture of the biological impact of menthyl acetate. nih.gov For example, combining metabolomics with proteomics (the study of proteins) can reveal how menthyl acetate affects both the metabolic state and the protein expression of a cell. This integrated approach can help to identify the specific biochemical pathways and cellular processes that are modulated by menthyl acetate, providing valuable insights for the development of new therapeutic and industrial applications. uv.es
Sustainable Production and Biorefinery Concepts for Menthyl Acetate
In line with the global shift towards a more sustainable bio-based economy, there is a growing emphasis on developing environmentally friendly methods for the production of menthyl acetate. lucintel.comtechnavio.org This includes the use of biocatalysis and the integration of menthyl acetate production into biorefinery concepts. mdpi.comresearchgate.net
Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a green alternative to traditional chemical synthesis. researchgate.net Lipases and esterases are enzymes that have been successfully used for the synthesis of menthyl acetate through the esterification of menthol. researchgate.netbiosynth.com Researchers are actively working to improve the efficiency and stability of these biocatalysts, for example, by immobilizing them on solid supports or through protein engineering. researchgate.netrsc.orgsigmaaldrich.com
The biorefinery concept involves the sustainable processing of biomass into a spectrum of marketable products, including chemicals, materials, and energy. researchgate.netieabioenergy.com Menthyl acetate, being a derivative of the plant-based compound menthol, fits well within this framework. nih.gov Future biorefineries could utilize biomass feedstocks not only for the production of biofuels but also for the extraction and conversion of valuable compounds like menthol, which can then be used to synthesize menthyl acetate. osti.govfrontiersin.org This integrated approach maximizes the use of raw materials, minimizes waste, and contributes to a more circular and sustainable economy. mdpi.com
Q & A
Q. What analytical methods are recommended for quantifying menthyl acetate in essential oils, and how do they address variability in plant cultivars?
Quantitative analysis of menthyl acetate in essential oils (e.g., peppermint) typically employs gas chromatography-mass spectrometry (GC-MS) due to its sensitivity and specificity. A critical challenge is the variability in menthyl acetate content across cultivars, which correlates inversely with congealing points. For example, studies show that higher menthyl acetate levels correspond to lower congealing points, independent of cultivar differences . Researchers should calibrate instruments using certified reference standards and validate methods with multiple cultivars to account for natural compositional fluctuations.
Q. How can molecularly imprinted polymers (MIPs) be optimized for selective adsorption of menthyl acetate in complex matrices?
MIPs for menthyl acetate require precise stoichiometric ratios of template molecules (menthyl acetate), functional monomers (e.g., methacrylic acid), and cross-linkers (e.g., ethylene glycol dimethacrylate). Optimal adsorption is achieved at a mass ratio of 1:4:16 (template:monomer:cross-linker), yielding a binding capacity of 5.09 mg/g and a separation factor of 1.46 for menthyl acetate over menthol. Post-synthesis, polymers should be characterized via Brunauer-Emmett-Teller (BET) analysis and validated using peppermint oil extracts to confirm selectivity .
Q. What are the key considerations for synthesizing menthyl acetate in laboratory settings?
A high-yield (>95%) synthesis method involves esterification of menthol with acetic anhydride using 4-dimethylaminopyridine (4-DMAP) as a catalyst. Critical parameters include:
- Molar ratios : 1:1.2 menthol to acetic anhydride.
- Temperature : 40–50°C to minimize side reactions.
- Catalyst loading : 1–2 mol% 4-DMAP.
This protocol avoids hazardous reagents (e.g., concentrated sulfuric acid) and is scalable for lab use .
Advanced Research Questions
Q. How does enzymatic catalysis enhance the enantioselective synthesis of menthyl acetate, and what structural modifications improve enzyme performance?
Enzyme-catalyzed transesterification (e.g., using Pyrobaculum calidifontis VA1 esterase mutants) can achieve enantiomeric excess (>99%) by modifying active-site accessibility. Rational design of mutants (e.g., PestE_I208A) enlarges substrate tunnels, facilitating (–)-menthol entry. Key metrics include:
| Mutant | Conversion (%) | Enantiomeric Excess (%) |
|---|---|---|
| Wild Type | 0 | 0 |
| PestE_I208A | 100 | >99 |
| Mutants with larger hydrophobic residues (e.g., I208A) outperform wild-type enzymes in both conversion and selectivity . |
Q. How do cultivation conditions (e.g., biosolid fertilization) influence menthyl acetate biosynthesis in Mentha piperita?
Biosolid application inversely affects menthyl acetate content. For example, increasing biosolid levels from 0% to 50% reduced menthyl acetate from 40.55% to 28.3% in peppermint oil, likely due to nutrient oversaturation disrupting monoterpene biosynthesis pathways. Researchers should:
- Monitor soil nutrient profiles (N, P, K) to avoid excess availability.
- Use controlled-release fertilizers to align nutrient supply with plant uptake kinetics .
Q. What conformational insights into menthyl acetate can be derived from rotational spectroscopy, and how do they inform its physicochemical properties?
Broadband rotational spectroscopy (2–12 GHz) reveals two conformers of menthyl acetate, with the lowest-energy form characterized by a planar acetyl group and equatorial methyl orientation. The internal rotation barrier of the acetyl methyl group is ~1 kJ/mol, consistent with other acetates. These structural features correlate with its low viscosity and high volatility, critical for fragrance applications .
Q. How can computational modeling resolve discrepancies in menthyl acetate’s thermodynamic properties across experimental studies?
Discrepancies in reported melting points or vapor pressures often arise from impurities or polymorphic forms. Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can predict thermochemical properties with <5% error when validated against high-purity experimental data. Researchers should cross-reference computational results with differential scanning calorimetry (DSC) and gas-phase electron diffraction (GED) data .
Methodological Best Practices
- Data Validation : Cross-check GC-MS results with nuclear magnetic resonance (NMR) for structural confirmation .
- Statistical Analysis : Use multivariable regression to isolate environmental and genetic factors affecting menthyl acetate content in plant studies .
- Ethical Compliance : Adhere to ACS or ISO guidelines for chemical synthesis and analytical reporting to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
